

# physical and chemical properties of 16:0 Coenzyme A-d4

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## Compound of Interest

Compound Name: 16:0 Coenzyme A-d4

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## Technical Guide: 16:0 Coenzyme A-d4

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**16:0 Coenzyme A-d4**, also known as Palmitoyl (11,11,12,12-d4) coenzyme A, is a deuterated derivative of 16:0 Coenzyme A (Palmitoyl-CoA).[1] As a stable isotope-labeled internal standard, it is an invaluable tool for the quantitative analysis of acyl-coenzyme A species and their various biological roles in analytical studies.[2] Long-chain fatty acyl-CoAs like Palmitoyl-CoA are not just metabolic intermediates but also key regulatory molecules that influence metabolic enzymes and signaling pathways.[2] They are central to cellular energy through beta-oxidation and are integral components in the synthesis of complex lipids and acylated proteins.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of **16:0 Coenzyme A-d4**, detailed experimental protocols for its application, and its role within key metabolic pathways.

### Physical and Chemical Properties

The physical and chemical characteristics of **16:0 Coenzyme A-d4** are summarized below. This data is crucial for its proper handling, storage, and application in experimental settings.

Property	Value	Reference
Synonyms	Palmitoyl (11,11,12,12-d4) coenzyme A	[1][4]
Molecular Formula	C37H71D4N10O17P3S	[1]
Molecular Weight	1061.06 g/mol	[1]
CAS Number	2260670-64-0	[1][4]
Appearance	Powder	[1]
Purity	>99% (TLC)	[1][4]
Storage Temperature	-20°C	[1][4]
Shipping Condition	Dry Ice	[1]
Stability	1 Year (at -20°C)	[4]
Percent Composition	C: 41.88%, H: 7.50%, N: 13.20%, O: 25.63%, P: 8.76%, S: 3.02%	[4]

## Experimental Protocols

**16:0 Coenzyme A-d4** is predominantly used as an internal standard for the quantification of long-chain acyl-CoAs in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[\[5\]\[6\]](#) This technique offers high sensitivity and specificity for analyzing these complex molecules.[\[5\]\[7\]](#)

### Protocol: Quantification of Long-Chain Acyl-CoAs using LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of long-chain acyl-CoAs (LCACoA) from mammalian cells or tissues.

#### 1. Sample Preparation and Extraction:

- Internal Standard Spiking: To each biological sample (e.g., 200 mg of tissue), add a known amount of **16:0 Coenzyme A-d4** along with other deuterated or odd-chain internal standards (e.g., C15:0, C17:0-CoA).[6][7]
- Homogenization: Add 0.25 mL of freshly prepared 100 mM potassium phosphate monobasic (KH<sub>2</sub>PO<sub>4</sub>, pH 4.9) and 0.25 mL of a solvent mixture (acetonitrile/2-propanol/methanol 3:1:1 v/v) to the tissue sample.[6] Homogenize the sample thoroughly.
- Centrifugation: Centrifuge the homogenate to pellet cellular debris.
- Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoA species.

## 2. Chromatographic Conditions:

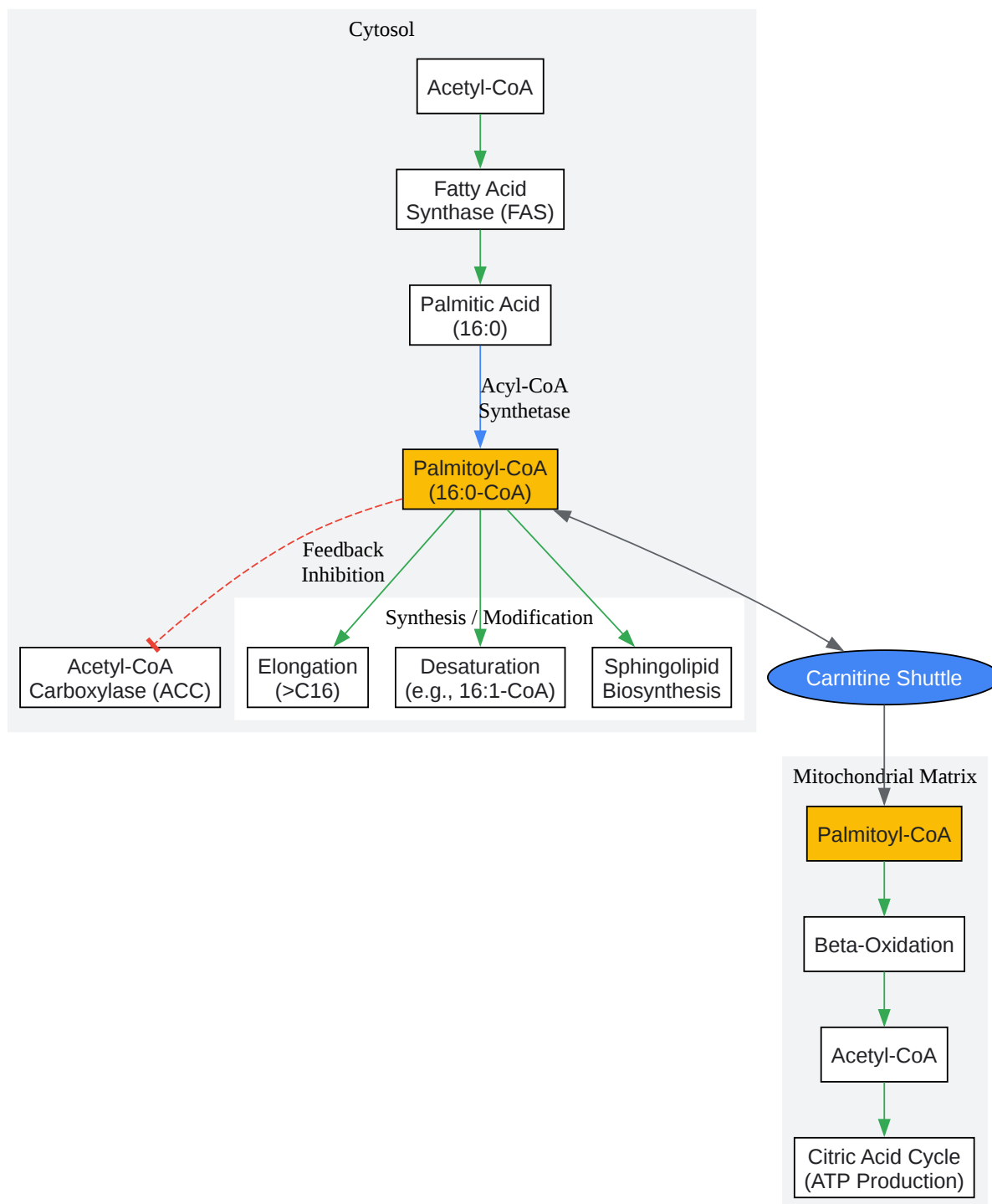
- Technique: High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., Phenomenex, Hydro RP, 3  $\mu$ , 2.1  $\times$  150 mm) is commonly used.[6][7]
- Mobile Phase: A gradient elution using water and acetonitrile, both containing 0.1% ammonium acetate, is effective for separation.[6] Ion-pairing reagents are often avoided to simplify the method.[8]
- Flow Rate: A typical flow rate is maintained for optimal separation.
- Injection Volume: Inject a small volume of the extracted sample onto the column.

## 3. Mass Spectrometry Conditions:

- Technique: Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS).[5][7]
- Ionization Mode: Both positive and negative ion modes can be used, though negative ion mode often provides a more intense signal for the deprotonated molecular ion [M-H]<sup>-</sup>. [7]
- Detection Method: Multiple Reaction Monitoring (MRM) is employed for its high specificity and sensitivity.[7][9] This involves selecting the precursor ion (the molecular ion of the specific acyl-CoA) and a characteristic product ion formed after collision-induced dissociation.

- MRM Pair Example (C16:0-CoA, positive ion): 1006.4 → 499.4[7]
- MRM Pair Example (C16:0-CoA, negative ion): 1004.4 → 657.4[7]
- Data Analysis: The concentration of endogenous 16:0 Coenzyme A and other acyl-CoAs is determined by comparing the peak area of the analyte to the peak area of the **16:0 Coenzyme A-d4** internal standard.





Metabolic Fates of 16:0 Coenzyme A

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